(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine
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Overview
Description
“(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine,” also known by its systematic name N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethan-1-amine , is a chemical compound with the molecular formula C₁₂H₁₅F₂N. Let’s break down its structure:
- The cyclopropylmethyl group (cyclopropylmethyl) is attached to the nitrogen atom.
- The 3,5-difluorophenyl group (2-(3,5-difluorophenyl)ethyl) is connected to the amino group.
This compound exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of cyclopropylmethylamine with 3,5-difluorobenzaldehyde. The reaction proceeds through reductive amination, resulting in the formation of the target compound.
Reaction Conditions::- Reactants: Cyclopropylmethylamine, 3,5-difluorobenzaldehyde
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Catalyst: Reducing agent (e.g., sodium borohydride)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification via column chromatography or recrystallization
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers may employ continuous flow processes or batch reactions to produce this compound efficiently.
Chemical Reactions Analysis
Reactivity::
- Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
- Reduction: Reduction of the imine group can regenerate the primary amine.
- Substitution: Nucleophilic substitution reactions may occur at the amino group.
- Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of an imine or amide
- Reduction: Regeneration of the primary amine
- Substitution: Alkylated or acylated derivatives
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development, targeting specific receptors or enzymes.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Material Science: Incorporation into polymers or materials with desired properties.
Mechanism of Action
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may interact with specific protein targets, modulating cellular pathways.
- In agrochemicals, it could disrupt pest metabolism or growth.
Comparison with Similar Compounds
While there are related compounds, the unique combination of cyclopropylmethyl and 3,5-difluorophenyl moieties sets this compound apart. Similar compounds include [3-(cyclopropylmethoxy)propyl][1-(2,5-difluorophenyl)ethyl]amine , which shares some structural features.
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)3-4-15-8-9-1-2-9/h5-7,9,15H,1-4,8H2 |
InChI Key |
WQLMREPBBYAQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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